N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its unique structure, which includes an aminocyclohexyl group and a chlorobenzamide moiety.
Preparation Methods
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aminocyclohexyl intermediate: This step involves the reduction of a suitable precursor to form the aminocyclohexyl group.
Coupling with chlorobenzamide: The aminocyclohexyl intermediate is then coupled with 3-chlorobenzoyl chloride under controlled conditions to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.
Chemical Reactions Analysis
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride can be compared with other similar compounds, such as:
- N-[(1R,4R)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride**: This compound has a similar structure but with a different position of the chlorine atom on the benzamide ring.
- N-[(1R,4R)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride**: This compound has a bromine atom instead of chlorine on the benzamide ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-3-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJJSEMJGSTNNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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